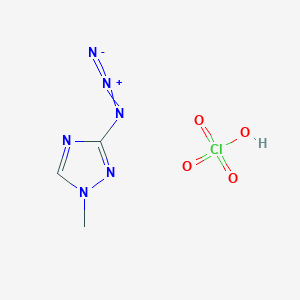
3-Azido-1-methyl-1,2,4-triazole;perchloric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Azido-1-methyl-1,2,4-triazole;perchloric acid is a compound that belongs to the class of azoles, which are five-membered heterocyclic compounds containing at least one nitrogen atom.
Métodos De Preparación
The synthesis of 3-Azido-1-methyl-1,2,4-triazole;perchloric acid can be achieved through several routes. One common method involves the alkylation of 3-azido-1,2,4-triazole with oxiranes, bromoacetone, and methyl vinyl ketone, resulting in a mixture of N-substituted 3- and 5-azido-1,2,4-triazoles . Another approach is the partial diazotization-substitution of 3,5-diamino-1,2,4-triazole, followed by nitrosation and subsequent conversion into the azido compound . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
3-Azido-1-methyl-1,2,4-triazole;perchloric acid undergoes various types of chemical reactions, including:
Alkylation: Reaction with oxiranes, bromoacetone, and methyl vinyl ketone to form N-substituted azido-triazoles.
Heterylation: Reaction with 3,5-dinitro-1,2,4-triazole derivatives, selectively reacting at the N1 atom.
Bromination: Bromination to form 3-azido-5-bromo-1,2,4-triazole.
Common reagents used in these reactions include oxiranes, bromoacetone, methyl vinyl ketone, and bromine. The major products formed from these reactions are N-substituted azido-triazoles and brominated azido-triazoles .
Aplicaciones Científicas De Investigación
3-Azido-1-methyl-1,2,4-triazole;perchloric acid has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Azido-1-methyl-1,2,4-triazole;perchloric acid involves its interaction with molecular targets and pathways within biological systems. The azido group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with enzymes and receptors. These interactions can result in the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .
Comparación Con Compuestos Similares
3-Azido-1-methyl-1,2,4-triazole;perchloric acid can be compared with other similar compounds, such as:
3-Azido-5-amino-1,2,4-triazole: Similar in structure but contains an amino group instead of a methyl group.
3-Azido-1,2,4-triazole: Lacks the methyl group present in this compound.
3-Amino-1,2,4-triazole: Contains an amino group instead of an azido group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Propiedades
Número CAS |
828268-63-9 |
|---|---|
Fórmula molecular |
C3H5ClN6O4 |
Peso molecular |
224.56 g/mol |
Nombre IUPAC |
3-azido-1-methyl-1,2,4-triazole;perchloric acid |
InChI |
InChI=1S/C3H4N6.ClHO4/c1-9-2-5-3(7-9)6-8-4;2-1(3,4)5/h2H,1H3;(H,2,3,4,5) |
Clave InChI |
NVXVXMJJJJIJNN-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC(=N1)N=[N+]=[N-].OCl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4,4-Difluorobut-3-EN-1-YL)sulfanyl]-4-ethyl-4,5-dihydro-1,3-thiazole](/img/structure/B14227587.png)



![1-Azabicyclo[2.2.0]hexane-4-carboxylic acid](/img/structure/B14227604.png)


![6-[5-(Trifluoromethyl)thiophen-3-yl]pyridine-3-carbonitrile](/img/structure/B14227642.png)
![1,2-Di([1,1'-binaphthalen]-4-yl)benzene](/img/structure/B14227643.png)
![1-[1-(2-Bromobenzoyl)-1,4,5,6-tetrahydropyridin-3-yl]ethan-1-one](/img/structure/B14227649.png)


![1,3,5-Tris[2-(piperidin-1-yl)ethyl]-1,3,5-triazinane](/img/structure/B14227669.png)
